molecular formula C14H10F3NO2 B8150770 2-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide

2-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B8150770
M. Wt: 281.23 g/mol
InChI Key: BCZPRWXKTYCNTC-UHFFFAOYSA-N
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Description

2-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide is a biphenyl-derived carboxamide featuring a hydroxyl group at the 2-position of the first benzene ring and a trifluoromethyl (-CF₃) group at the 3'-position of the second benzene ring. Its molecular formula is C₁₄H₁₀F₃NO₂, with a molecular weight of 281.23 g/mol.

Properties

IUPAC Name

3-hydroxy-4-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)10-3-1-2-8(6-10)11-5-4-9(13(18)20)7-12(11)19/h1-7,19H,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZPRWXKTYCNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxamide typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of 2-Hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxamide may involve large-scale Suzuki-Miyaura coupling reactions. The process can be optimized by using high-throughput screening to identify the most effective catalysts and reaction conditions. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

2-Hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The hydroxyl and carboxamide groups can form hydrogen bonds with target proteins, further influencing their function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of 2-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide with related biphenyl carboxamides and carboxylic acids:

Compound Name & ID Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) logP* Key Features
Target Compound 2-OH, 3'-CF₃ C₁₄H₁₀F₃NO₂ 281.23 N/A ~3.0† Polar hydroxyl, strong -CF₃ EWG‡
2'-Fluoro-3'-methoxy derivative (19a) 2'-F, 3'-OCH₃ C₂₂H₂₀FNO₃ 365.4 125–127 3.5 Halogen and methoxy substituents
2'-Fluoro-N,3'-dimethyl derivative (20a) 2'-F, 3'-CH₃ C₂₂H₂₀FNO₂ 349.4 91–94 3.8 Methyl enhances lipophilicity
4-Fluoro-4'-CF₃-carboxylic acid 4-F, 4'-CF₃ (carboxylic acid) C₁₄H₈F₄O₂ 284.21 N/A ~2.5 Acidic group, higher solubility
N-(1,3-thiazol-2-yl) derivative Thiazole-2-yl substituent C₁₆H₁₂N₂OS 280.35 N/A 4.005 Heterocyclic moiety, higher logP

*logP values estimated from structural analogs. †Predicted using substituent contributions. ‡EWG = Electron-withdrawing group.

Key Observations:

The -CF₃ group at 3' enhances metabolic stability compared to halogens (e.g., 19a’s 2'-F) due to resistance to oxidative degradation.

logP Trends: The thiazole-containing analog (logP = 4.005) exhibits higher lipophilicity than the target compound, likely due to the non-polar thiazole ring. The carboxylic acid derivative (logP ~2.5) shows lower logP, aligning with its ionizable group.

Molecular Weight :

  • The target compound (281.23 g/mol) is smaller than derivatives like 19a (365.4 g/mol), which may favor better bioavailability.

Pharmacological Implications
  • Serotonin Receptor Interactions : Biphenyl carboxamides are implicated in 5-HT receptor modulation (). The target’s -CF₃ group may enhance binding to hydrophobic pockets in 5-HT receptors, similar to 4'-CF₃ derivatives.
  • Enzyme Inhibition : Derivatives like B01 and B02 () show that substituents at the 4'-position influence activity. The target’s 3'-CF₃ group may confer selectivity for enzymes sensitive to steric bulk.

Biological Activity

2-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide, a compound featuring a trifluoromethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and its implications in drug development.

  • IUPAC Name : this compound
  • Molecular Formula : C15H12F3NO2
  • Molecular Weight : 303.26 g/mol
  • CAS Number : 1951451-61-8

Biological Activity Overview

The biological activity of this compound is primarily linked to its antibacterial and antifungal properties. Notably, the trifluoromethyl group significantly enhances the compound's potency. Research indicates that compounds with similar structures exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Bacterial Respiration : Research has shown that the compound may inhibit ATP synthase, a crucial enzyme in bacterial energy metabolism. This inhibition leads to reduced cellular respiration and growth inhibition in bacteria .
  • Targeting Pathways in Cancer Cells : The presence of the trifluoromethyl group has been linked to enhanced interactions with specific protein targets involved in cancer cell proliferation and survival .

Efficacy Against Pathogens

Recent studies have highlighted the effectiveness of this compound against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus (MRSA)0.16 - 0.68 µM
Mycobacterium tuberculosis9.75 - 12.0 µM
Escherichia coliActive at varying concentrations
Candida albicansEffective in cytotoxic assays

Case Studies

  • Antistaphylococcal Activity : A study demonstrated that derivatives of the compound exhibited significant antistaphylococcal activity comparable to traditional antibiotics. The presence of the trifluoromethyl group was critical for enhancing this activity, indicating a structure-activity relationship that warrants further investigation .
  • Antitubercular Properties : Another investigation highlighted that certain derivatives showed promising results against M. tuberculosis, with MIC values suggesting potential for further development as antitubercular agents. The study utilized MTT assays to assess cell viability, confirming the compound's effectiveness at inhibiting mycobacterial growth .

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